(3,5-Dichloro-4-hydroxyphenyl)acetic acid
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Overview
Description
(3,5-Dichloro-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of phenylacetic acid, characterized by the presence of two chlorine atoms and a hydroxyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dichloro-4-hydroxyphenyl)acetic acid typically involves the chlorination of 4-hydroxyphenylacetic acid. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as glacial acetic acid, at a controlled temperature to ensure selective chlorination at the 3 and 5 positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichloro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3,5-dichloro-4-hydroxybenzoic acid, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
(3,5-Dichloro-4-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (3,5-Dichloro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, as an auxin influx inhibitor, it affects the transport of auxin, a plant hormone, by binding to specific transport proteins and altering their function . This can lead to changes in plant growth and development.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar in structure but with only one chlorine atom.
4-Hydroxyphenylacetic acid: Lacks the chlorine atoms but has the same hydroxyl and acetic acid groups.
Uniqueness
(3,5-Dichloro-4-hydroxyphenyl)acetic acid is unique due to the presence of two chlorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
2-(3,5-dichloro-4-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,13H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGVWIDAQMUITK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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